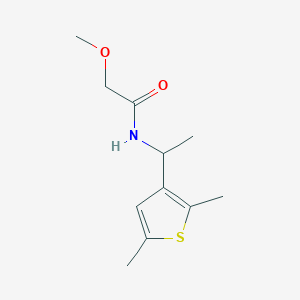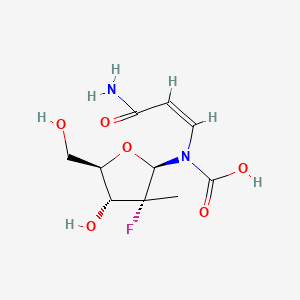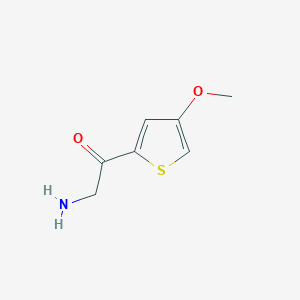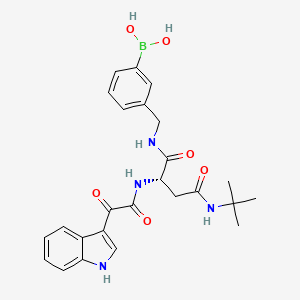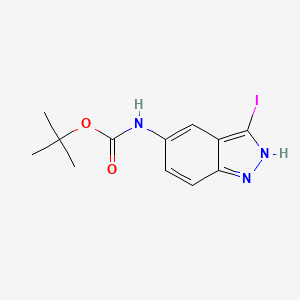
n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound features a benzyl group, a fluorophenyl group, and a hydroxyethyl group attached to an acrylamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide typically involves the following steps:
Starting Materials: Benzylamine, 4-fluorobenzaldehyde, and acryloyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated amide.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethyl group may enhance its solubility and bioavailability, while the fluorophenyl group may contribute to its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Benzyl-3-(4-chlorophenyl)-N-(2-hydroxyethyl)acrylamide: Similar structure with a chlorine atom instead of fluorine.
n-Benzyl-3-(4-methylphenyl)-N-(2-hydroxyethyl)acrylamide: Similar structure with a methyl group instead of fluorine.
n-Benzyl-3-(4-nitrophenyl)-N-(2-hydroxyethyl)acrylamide: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in n-Benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)acrylamide may impart unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C18H18FNO2 |
|---|---|
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
(E)-N-benzyl-3-(4-fluorophenyl)-N-(2-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C18H18FNO2/c19-17-9-6-15(7-10-17)8-11-18(22)20(12-13-21)14-16-4-2-1-3-5-16/h1-11,21H,12-14H2/b11-8+ |
InChI-Schlüssel |
MEJBHZGTSJCWDG-DHZHZOJOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)/C=C/C2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)C=CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)
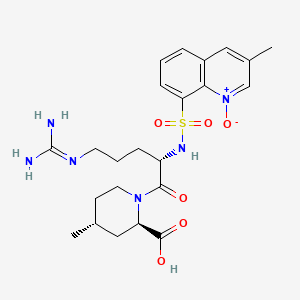
![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)
